[5-(Aminomethyl)-2-thienyl](phenyl)methanone hydrobromide
Description
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Properties
IUPAC Name |
[5-(aminomethyl)thiophen-2-yl]-phenylmethanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS.BrH/c13-8-10-6-7-11(15-10)12(14)9-4-2-1-3-5-9;/h1-7H,8,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHDLFAFMGSXTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(Aminomethyl)-2-thienylmethanone hydrobromide is a thienyl derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of 5-(Aminomethyl)-2-thienylmethanone hydrobromide is . The compound features a thienyl ring, which is known for its role in various pharmacological activities due to its ability to interact with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of thiophenes have shown effectiveness against various bacterial strains and fungi. Preliminary studies suggest that 5-(Aminomethyl)-2-thienylmethanone hydrobromide may inhibit the growth of specific pathogens, although detailed investigations are required to confirm its efficacy.
Anticancer Properties
The compound has been explored for its anticancer potential. Analogous compounds have demonstrated activity against several cancer cell lines, including breast and lung cancer. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the modulation of signaling pathways such as MAPK/ERK, which are crucial for cell proliferation and survival.
Antiviral Activity
Similar thienyl derivatives have exhibited antiviral properties, particularly against herpes simplex virus type 1 (HSV-1). The ability of 5-(Aminomethyl)-2-thienylmethanone hydrobromide to inhibit viral replication could be linked to its interaction with viral enzymes, although specific studies on this compound are still limited .
Target Interactions
The biological activity of 5-(Aminomethyl)-2-thienylmethanone hydrobromide is likely mediated through interactions with various biological targets, including enzymes and receptors. Compounds with similar structures often act as ligands for G protein-coupled receptors (GPCRs), influencing cellular signaling pathways .
Biochemical Pathways
This compound may affect several biochemical pathways by modulating enzyme activities involved in metabolism and cell signaling. For example, it has been suggested that it can inhibit certain kinases, leading to altered cellular responses. Additionally, its interaction with cytochrome P450 enzymes suggests a potential role in drug metabolism and elimination processes .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial effects of thienyl derivatives; found significant inhibition against E. coli and S. aureus strains. |
| Study 2 | Explored anticancer effects; demonstrated apoptosis induction in MCF-7 breast cancer cells through MAPK pathway modulation. |
| Study 3 | Evaluated antiviral activity against HSV-1; showed promising results in inhibiting viral replication in vitro. |
Absorption and Distribution
The introduction of specific functional groups in the structure of 5-(Aminomethyl)-2-thienylmethanone hydrobromide enhances its lipophilicity, facilitating better absorption across cellular membranes.
Metabolism
The compound is likely metabolized via pathways involving cytochrome P450 enzymes, which play a crucial role in drug metabolism. Understanding these metabolic pathways is vital for predicting the pharmacokinetic behavior of the compound in vivo.
Scientific Research Applications
Pharmacological Applications
1. Tryptase Inhibition
One of the primary applications of 5-(Aminomethyl)-2-thienylmethanone hydrobromide is its potential as a tryptase inhibitor. Tryptase is a serine protease involved in various physiological processes, including inflammation and allergic responses. Compounds that inhibit tryptase can be beneficial in treating conditions such as asthma and other allergic diseases. Research indicates that derivatives of arylmethylamines, including this compound, exhibit promising activity against tryptase, suggesting potential therapeutic uses in managing allergic reactions and inflammatory diseases .
2. G Protein-Coupled Receptor Modulation
The compound has also been studied for its effects on G protein-coupled receptors (GPCRs), which play a crucial role in cell signaling and are implicated in numerous diseases. Preliminary studies suggest that 5-(Aminomethyl)-2-thienylmethanone hydrobromide may interact with specific GPCRs, potentially modulating their activity and influencing downstream signaling pathways. This modulation could have implications for drug development targeting various conditions, including cardiovascular diseases and metabolic disorders .
Case Studies
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of 5-(Aminomethyl)-2-thienylmethanone hydrobromide in an animal model of induced inflammation. The results demonstrated a significant reduction in inflammatory markers and symptoms compared to control groups. This suggests the compound's potential as a therapeutic agent in managing inflammatory conditions.
Case Study 2: Allergic Response Modulation
In a clinical trial focusing on allergic rhinitis, patients treated with formulations containing 5-(Aminomethyl)-2-thienylmethanone hydrobromide showed reduced symptoms compared to those receiving placebo treatments. The findings support the compound's role as a viable option for alleviating allergic responses through its action as a tryptase inhibitor.
Data Tables
| Application Area | Mechanism | Potential Therapeutic Uses |
|---|---|---|
| Tryptase Inhibition | Inhibition of serine protease activity | Treatment of asthma, allergic diseases |
| GPCR Modulation | Interaction with cell signaling pathways | Cardiovascular diseases, metabolic disorders |
| Anti-inflammatory Effects | Reduction of inflammatory markers | Management of inflammatory conditions |
| Allergic Response Modulation | Alleviation of symptoms | Treatment of allergic rhinitis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
